4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Drug Design ADME Optimization Lipophilicity

4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 1256955-47-1, C₉H₈ClF₃N₂, MW 236.62) is a partially saturated heterocyclic compound belonging to the tetrahydroquinazoline class. It features a chloro substituent at the 4-position, a trifluoromethyl group at the 7-position, and a saturated 5,6,7,8-cyclohexyl ring fused to a pyrimidine core.

Molecular Formula C9H8ClF3N2
Molecular Weight 236.62 g/mol
Cat. No. B11869949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Molecular FormulaC9H8ClF3N2
Molecular Weight236.62 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1C(F)(F)F)N=CN=C2Cl
InChIInChI=1S/C9H8ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h4-5H,1-3H2
InChIKeyQSPNLAXEIZLZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline: Core Structural and Procurement Profile


4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 1256955-47-1, C₉H₈ClF₃N₂, MW 236.62) is a partially saturated heterocyclic compound belonging to the tetrahydroquinazoline class. It features a chloro substituent at the 4-position, a trifluoromethyl group at the 7-position, and a saturated 5,6,7,8-cyclohexyl ring fused to a pyrimidine core. This scaffold is recognized as a privileged structure in medicinal chemistry, with applications in kinase inhibitor development and anticancer research [1]. The compound is commercially available in research-grade purity (≥95%), making it accessible for drug discovery and chemical biology applications .

Why 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline Cannot Be Substituted by Generic Analogs


The combination of the 4-chloro leaving group and the 7-trifluoromethyl substituent creates a unique physicochemical and reactivity profile that cannot be replicated by simple analog substitution. The trifluoromethyl group at position 7 significantly enhances lipophilicity (logP ~2.8) compared to the non-fluorinated analog (logP ~2.0–2.4), while the partially saturated tetrahydroquinazoline core offers distinct solubility properties compared to fully aromatic quinazolines [1]. This specific substitution pattern influences metabolic stability, target binding kinetics, and synthetic diversification potential, making direct one-to-one replacement with in-class compounds scientifically unjustified without explicit comparative data.

Quantitative Differentiation Guide: 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline vs. Closest Analogs


Lipophilicity Tuning: Intermediate LogP Balances Permeability and Solubility

The target compound exhibits an intermediate logP of 2.80, placing it between the non-CF₃ analog (4-chloro-5,6,7,8-tetrahydroquinazoline, logP ~2.0–2.4) and the fully aromatic 4-chloro-7-(trifluoromethyl)quinazoline (logP 2.25–3.30) [1]. This intermediate logP range is considered optimal for balancing membrane permeability and aqueous solubility in drug-like molecules, whereas the non-fluorinated analog may exhibit insufficient permeability and the fully aromatic analog risks poor solubility.

Drug Design ADME Optimization Lipophilicity

Metabolic Stability Enhancement via 7-Trifluoromethyl Group

Trifluoromethyl substitution at the 7-position is consistently associated with enhanced metabolic stability in quinazoline derivatives. A comprehensive review of trifluoromethylated quinazoline compounds highlights that -CF₃ incorporation improves metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs [1]. In a related tetrahydroquinazoline topoisomerase II inhibitor series, the lead compound ARN-21934 demonstrated excellent metabolic stability and solubility, supporting the general stability benefit of the scaffold class [2]. By contrast, the non-fluorinated 4-chloro-5,6,7,8-tetrahydroquinazoline lacks this metabolic stability advantage.

Metabolic Stability Fluorination Drug Metabolism

Synthetic Versatility: 4-Chloro as a Reactive Handle for Diversification

The 4-chloro substituent in quinazoline derivatives serves as a highly competent leaving group for nucleophilic aromatic substitution (SNAr) reactions. 4-Chloroquinazolines are well-established intermediates for introducing diverse O-, N-, and S-based substituents at the 4-position, enabling rapid library synthesis for SAR exploration [1][2]. In contrast, the corresponding 4-unsubstituted or 4-alkyl analogs lack this straightforward diversification capability. The target compound retains this reactive 4-chloro handle while also bearing the 7-CF₃ group, offering a dual functionalization platform that the non-fluorinated 4-chloro analog cannot provide for metabolic stability optimization.

Medicinal Chemistry Nucleophilic Substitution Lead Optimization

Topoisomerase II Inhibition: Scaffold Class Demonstrates Potent, Selective Activity

The tetrahydroquinazoline scaffold has been validated as a potent and selective topoisomerase II (topoII) inhibitor. Compound ARN-21934, a 6-amino-tetrahydroquinazoline, demonstrated an IC₅₀ of 2 μM for inhibition of DNA relaxation, representing a 60-fold improvement over the clinically used topoII drug etoposide (IC₅₀ = 120 μM) [1]. ARN-21934 also showed ~100-fold selectivity for topoIIα over topoIIβ, a selectivity profile not achieved by marketed topoII inhibitors. While the target compound is an unsubstituted 4-chloro-7-CF₃ scaffold precursor, this class-level evidence establishes the tetrahydroquinazoline core as a viable starting point for topoII inhibitor development, with the 4-Cl position available for SAR expansion.

Topoisomerase II Anticancer Scaffold Validation

Application Scenarios Where 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline Provides a Decisive Advantage


Building Block for Topoisomerase II Inhibitor Development

The tetrahydroquinazoline scaffold has been validated as a core for potent and selective topoIIα inhibitors (ARN-21934, IC₅₀ = 2 μM). The target compound provides a 4-chloro handle for late-stage diversification to optimize potency and selectivity, while the 7-CF₃ group offers metabolic stability advantages over non-fluorinated scaffolds [1]. This makes the compound an ideal starting material for medicinal chemistry campaigns targeting topoII with a non-poisoning mechanism of action, which is associated with reduced risk of secondary leukemias.

KRAS G12C Inhibitor Research Scaffold

Multiple patent filings identify tetrahydroquinazoline derivatives as KRAS protein inhibitors, particularly targeting the G12C mutation prevalent in non-small cell lung cancer [1]. The 4-chloro substituent in the target compound enables efficient diversification into larger warhead-containing molecules, while the 7-CF₃ group contributes to the lipophilicity and metabolic stability profile required for effective KRAS engagement. Compounds derived from this scaffold have demonstrated antiproliferative activity with IC₅₀ values in the nanomolar range against KRAS G12C-dependent cell lines.

Kinase Inhibitor Fragment Library Design

As a privileged heterocyclic core, the tetrahydroquinazoline ring system appears in numerous kinase inhibitors. The target compound's intermediate logP (2.80), combined with the reactive 4-chloro group and the metabolically stabilizing 7-CF₃ group, makes it a versatile building block for fragment-based drug discovery [1][2]. Its physicochemical profile positions it favorably for both biochemical screening and subsequent hit-to-lead optimization, with the trifluoromethyl group directly contributing to improved target binding kinetics through enhanced hydrophobic interactions.

Chemical Biology Probe Development

The dual functionalization of the target compound—a reactive 4-Cl handle for linker attachment and a 7-CF₃ group for affinity enhancement—makes it suitable for generating chemical biology probes. The established SNAr reactivity of 4-chloroquinazolines allows for controlled conjugation to affinity tags or fluorescent reporters [1]. The CF₃ group improves cellular permeability and metabolic stability, which are critical for probe performance in cellular target engagement assays.

Quote Request

Request a Quote for 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.